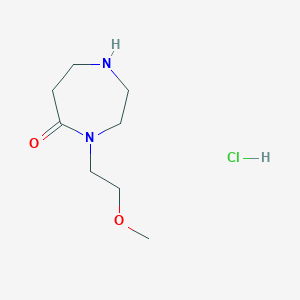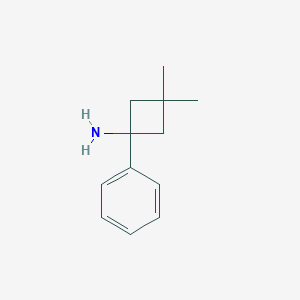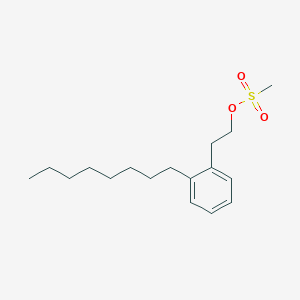
2-Octylphenethyl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylphenethyl Methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of an octylphenethyl group attached to a methanesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylphenethyl Methanesulfonate typically involves the reaction of 2-octylphenethyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylphenethyl Methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenethyl group can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxides, and amines can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the phenethyl group.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted phenethyl derivatives.
Oxidation: Oxidation of the phenethyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes, depending on the extent of the reduction.
Applications De Recherche Scientifique
2-Octylphenethyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Octylphenethyl Methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the octylphenethyl moiety to form covalent bonds with nucleophiles such as proteins and DNA. This can lead to alterations in molecular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: A simpler compound with similar reactivity but lacks the octylphenethyl group.
Ethyl Methanesulfonate: Another methanesulfonate ester with different alkyl groups.
Uniqueness
2-Octylphenethyl Methanesulfonate is unique due to its specific structure, which combines the properties of the octylphenethyl group with the reactivity of the methanesulfonate ester. This combination allows for specific interactions and applications that are not possible with simpler methanesulfonates or tosylates .
Propriétés
Formule moléculaire |
C17H28O3S |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-(2-octylphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)14-15-20-21(2,18)19/h9-10,12-13H,3-8,11,14-15H2,1-2H3 |
Clé InChI |
BOWAFTRNYMJPDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


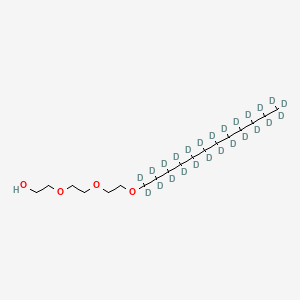

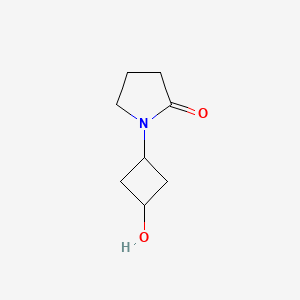
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
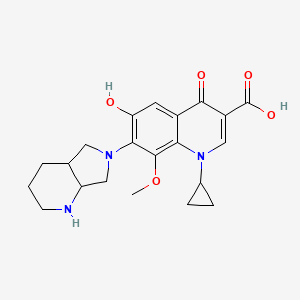
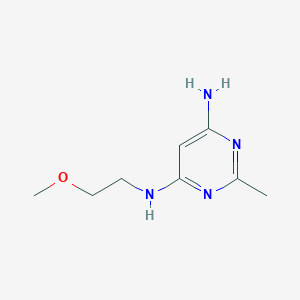
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)
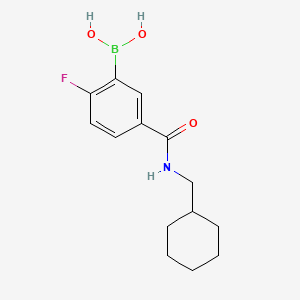
![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)
